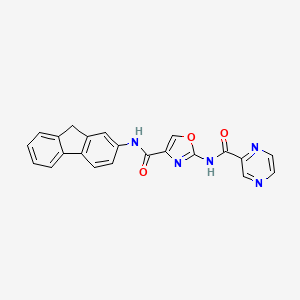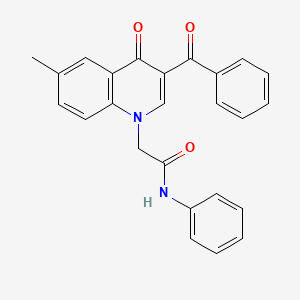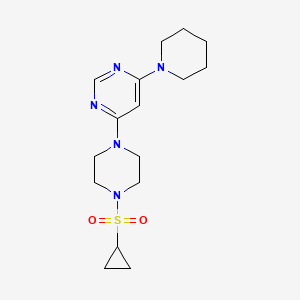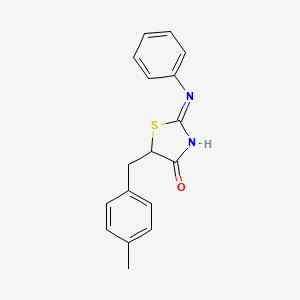![molecular formula C13H16N6O3S B2723867 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1904057-78-8](/img/structure/B2723867.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved using a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,4]triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One significant application of triazolopyrimidinesulfonamide derivatives, including structures similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide, is in the development of herbicidal agents. Tianrui Ren et al. (2000) explored the synthesis of these compounds and evaluated their herbicidal activities, highlighting the potential of such compounds in agricultural applications. The study revealed that these derivatives could act as effective herbicides against a range of species, showcasing their utility in controlling undesired vegetation in agricultural settings (Ren et al., 2000).
Synthesis and Chemical Properties
The versatility of triazolopyrimidinesulfonamide compounds in chemical synthesis has been demonstrated through various research efforts. For instance, Bell et al. (2006) reported on the development of a new synthetic route to a Dow AgroSciences early-stage sulfonamide herbicide utilizing triazolopyrimidine cyclization, underscoring the compound's importance in the synthesis of crop protection agents (Bell et al., 2006). Additionally, Shvets et al. (2020) highlighted a straightforward synthesis method for 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, further emphasizing the compound's role in creating biologically active molecules (Shvets et al., 2020).
Antimicrobial and Biochemical Properties
Research has also explored the biochemical and antimicrobial properties of triazolopyrimidinesulfonamide derivatives. For example, a study by Soliman et al. (2020) synthesized a novel series of heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, evaluating their insecticidal potency against Spodoptera littoralis. This work highlights the potential of these compounds in developing new insecticidal agents (Soliman et al., 2020). Another study by Abdel-Motaal and Raslan (2014) synthesized new sulfonamide and sulfinyl derivatives, including triazolopyrimidines, and assessed their antimicrobial activity, indicating the compound's relevance in creating antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Wirkmechanismus
Target of Action
The primary target of the compound 3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have suitable bioavailability .
Result of Action
The result of the action of 3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide is significant alteration in cell cycle progression, leading to apoptosis within cells . This is particularly impactful in the context of cancer treatment, where the goal is often to induce cell death in rapidly dividing cancer cells .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSIZAIUSBKNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)

![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)







![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)
![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)

